molecular formula C9H9N3O2 B13480833 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole

5-Amino-3-(6-methoxy-2-pyridyl)isoxazole

Cat. No.: B13480833
M. Wt: 191.19 g/mol
InChI Key: QWEDXCBFPYYXTJ-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Pyridine (B92270) Heterocycles in Medicinal Chemistry and Materials Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. niscpr.res.inrsc.orgnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. rsc.org The isoxazole moiety's value is also attributed to its role as a versatile synthetic intermediate. openaccesspub.org

Similarly, the pyridine scaffold, a six-membered aromatic ring with one nitrogen atom, is a highly versatile and widely investigated heterocycle in drug development. rsc.org Pyridine derivatives have demonstrated a vast array of pharmacological effects, including anticancer, antiviral, and antibacterial activities. rsc.org

In the field of materials science, pyridine derivatives have shown significant promise. They are utilized as charge transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells, contributing to the efficiency and stability of these devices. rsc.org The electronic properties of pyridine also make it a valuable component in the development of polymers, dyes, and nanoparticles. numberanalytics.com

Historical Development and Evolution of Related Bioactive Heterocyclic Scaffolds

The journey of heterocyclic compounds in medicine is marked by significant milestones. The discovery of sulfonamides, or sulfa drugs, in the 1930s represented a paradigm shift in the treatment of bacterial infections and were among the first synthetic antibiotics. youtube.comresearchgate.netnih.gov This class of drugs, which includes isoxazole-containing compounds, paved the way for the antibiotic revolution. researchgate.netwikipedia.org

The evolution of pyridine-based drugs has been equally impactful. From early alkaloids to modern targeted therapies, the pyridine scaffold has been a constant presence. A notable area of development has been in the field of kinase inhibitors for cancer therapy, where the pyridine ring often plays a crucial role in binding to the kinase hinge region. acs.orgnih.gov The development of these inhibitors showcases the evolution of drug design from broad-spectrum agents to highly specific molecules targeting key cellular pathways. nih.govimrpress.com

Identification of Research Gaps and Emerging Opportunities for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole Studies

Despite the well-documented importance of isoxazole and pyridine rings, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and evaluation of its biological or material properties.

This lack of information presents a fertile ground for new research endeavors. The combination of a 5-aminoisoxazole moiety, known for its potential biological activities, with a methoxy-substituted pyridine ring, which can influence physicochemical properties and target interactions, suggests several promising avenues of investigation. sci-hub.runih.gov

Potential Research Areas:

Research AreaDescription
Medicinal Chemistry Synthesis and evaluation of this compound and its analogues for anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science Investigation of the photophysical and electronic properties of the compound for potential applications in organic electronics.
Synthetic Chemistry Development of novel and efficient synthetic routes to access this and related pyridyl-isoxazole scaffolds.

Contextualization within Broader Heterocyclic Chemistry Research

The study of this compound is situated within the broader and highly active field of heterocyclic chemistry. The synthesis of functionalized heterocycles remains a central theme in organic chemistry, with ongoing efforts to develop more efficient and sustainable synthetic methods. researchgate.netrsc.org The exploration of hybrid molecules, which combine two or more distinct heterocyclic scaffolds, is a particularly vibrant area of research, driven by the potential for synergistic or novel biological activities. researchgate.netmdpi.comnih.gov

The investigation into 3,5-disubstituted isoxazoles, a structural motif present in the target compound, is an active area of research, with studies focusing on their synthesis and diverse biological applications. researchgate.netnih.govrsc.org The development of new pyridyl-isoxazole derivatives is also of significant interest, with studies exploring their potential as anticancer and anti-inflammatory agents. niscpr.res.injocpr.com Therefore, research into this compound would contribute valuable knowledge to these ongoing efforts in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O2/c1-13-9-4-2-3-6(11-9)7-5-8(10)14-12-7/h2-5H,10H2,1H3

InChI Key

QWEDXCBFPYYXTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=NOC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Retrosynthetic Strategies for the Isoxazole (B147169) Core and Pyridyl Moiety

A logical retrosynthetic analysis of 5-amino-3-(6-methoxy-2-pyridyl)isoxazole points towards key precursors for both the isoxazole ring and the pyridyl substituent. The primary disconnection involves the isoxazole ring, leading to precursors that can undergo cyclization.

Precursor Identification for 5-Amino Isoxazole Ring Formation

The formation of a 5-aminoisoxazole ring is commonly achieved through the reaction of a β-keto nitrile with hydroxylamine (B1172632). This reaction proceeds via condensation of the hydroxylamine with the ketone carbonyl, followed by intramolecular cyclization of the resulting oxime onto the nitrile group.

Following this strategy, the key precursor for the synthesis of this compound is identified as 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile (B13709733) . This molecule contains the necessary ketone and nitrile functionalities in the correct relationship for the desired cyclization to occur.

PrecursorStructureRole in Synthesis
3-(6-methoxy-2-pyridyl)-3-oxopropanenitrileProvides the carbon backbone and functional groups for the formation of the 5-aminoisoxazole ring.
HydroxylamineNH₂OHReacts with the β-keto nitrile to form the isoxazole ring.

Approaches for Regioselective Installation of the 3-(6-methoxy-2-pyridyl) Substituent

The regioselective installation of the 3-(6-methoxy-2-pyridyl) substituent is intrinsically linked to the synthesis of the β-keto nitrile precursor. A highly effective method for the synthesis of such precursors is the Claisen-type condensation reaction.

In this approach, an ester of 6-methoxypicolinic acid, such as methyl 6-methoxypicolinate , is reacted with acetonitrile (B52724) in the presence of a strong base, such as sodium ethoxide or sodium hydride. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester. Subsequent elimination of the alkoxide leaving group yields the desired β-keto nitrile, 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile. This method ensures that the pyridyl moiety is positioned at what will become the 3-position of the isoxazole ring.

Reactant 1Reactant 2BaseProduct
Methyl 6-methoxypicolinateAcetonitrileSodium ethoxide3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile

Direct Synthesis Routes for the Isoxazole Ring System

With the key precursor, 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile, in hand, the focus shifts to the direct construction of the isoxazole ring.

Cycloaddition Reactions (e.g., [3+2] Nitrile Oxide Cycloadditions)

While [3+2] cycloaddition reactions between nitrile oxides and alkynes are a powerful tool for the synthesis of isoxazoles, this approach is less direct for the synthesis of 5-aminoisoxazoles. It would require the use of an enamine or a ynamine as the dipolarophile, which can present challenges in terms of availability and stability. A more straightforward approach for this specific target molecule is through condensation and cyclization.

Condensation and Cyclization Protocols involving Hydroxylamine Derivatives

The most direct and widely employed method for the synthesis of 5-aminoisoxazoles from β-keto nitriles is the condensation and cyclization with hydroxylamine. The reaction of 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270), proceeds to form this compound.

The reaction mechanism involves the initial formation of an oxime at the ketone carbonyl. The hydroxyl group of the oxime then undergoes a nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of the five-membered isoxazole ring. The regioselectivity of this reaction is well-defined, with the nitrogen of the hydroxylamine typically attacking the more electrophilic carbonyl carbon, leading to the desired 5-amino isomer. The reaction conditions, such as pH and temperature, can be crucial in ensuring high yields and preventing the formation of byproducts. organic-chemistry.org

Starting MaterialReagentProduct
3-(6-methoxy-2-pyridyl)-3-oxopropanenitrileHydroxylamine hydrochlorideThis compound

Derivatization and Functionalization of the Amino and Pyridyl Moieties

The presence of a primary amino group at the 5-position and a methoxy-substituted pyridine ring provides opportunities for further derivatization and functionalization of this compound.

The 5-amino group can undergo a variety of reactions typical of primary aromatic amines. For instance, it can be acylated using acyl chlorides or anhydrides to form the corresponding amides. nih.govresearchgate.netuniupo.it Alkylation with alkyl halides can also be achieved to yield secondary or tertiary amines. researchgate.netnih.gov These modifications can be used to introduce a wide range of functional groups and modulate the electronic and steric properties of the molecule.

The 6-methoxy-2-pyridyl moiety also offers avenues for functionalization. The methoxy (B1213986) group is an activating group for electrophilic aromatic substitution on the pyridine ring, directing incoming electrophiles primarily to the 3- and 5-positions. brainly.combrainly.combartleby.comchegg.com Reactions such as nitration, halogenation, and sulfonation can be performed under controlled conditions. Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 6- and 4-positions). stackexchange.comntu.edu.sgechemi.comvaia.comnih.gov While the 6-position is already substituted, reactions with strong nucleophiles could potentially lead to substitution at the 4-position, especially if an activating group is present.

MoietyReaction TypePotential ReagentsPotential Products
5-Amino GroupAcylationAcetyl chlorideN-(3-(6-methoxy-2-pyridyl)isoxazol-5-yl)acetamide
5-Amino GroupAlkylationMethyl iodideN-methyl-3-(6-methoxy-2-pyridyl)isoxazol-5-amine
Pyridyl MoietyElectrophilic SubstitutionNitrating mixture (HNO₃/H₂SO₄)5-Amino-3-(5-nitro-6-methoxy-2-pyridyl)isoxazole
Pyridyl MoietyNucleophilic SubstitutionSodium methoxide (B1231860) (under forcing conditions)Potential for substitution at the 4-position

Selective Functionalization at the 5-Amino Position of the Isoxazole

The 5-amino group on the isoxazole ring is a key functional handle that allows for the synthesis of diverse derivatives. Its nucleophilic character enables a variety of transformations, although chemoselectivity can be a challenge. Research has demonstrated that the reactivity of 5-aminoisoxazoles can be precisely controlled by the choice of reagents and reaction conditions. nih.gov

A significant challenge in the functionalization of 5-aminoisoxazoles is controlling the reaction pathway, particularly when reacting with versatile reagents like α-diazocarbonyl compounds. Depending on the conditions, the reaction can proceed through either a Wolff rearrangement or an N-H insertion pathway. nih.gov

N-H Insertion: In the presence of a rhodium catalyst, such as Rh₂(Oct)₄, the reaction favors N-H insertion. This pathway leads to the formation of α-amino acid derivatives of the N-isoxazole. nih.gov

Wolff Rearrangement: Under thermal conditions and in the absence of a metal catalyst, the reaction proceeds exclusively through a Wolff rearrangement, yielding N-isoxazole amides. nih.govwikipedia.org

This divergent reactivity allows for the selective synthesis of two distinct classes of compounds from the same starting materials, as summarized in the table below. nih.gov

Reaction PathwayConditionsProduct TypeKey Features
N-H InsertionCatalytic Rh₂(Oct)₄α-Amino acid derivativesBroad substrate scope, mild conditions. nih.gov
Wolff RearrangementThermal (e.g., heating in toluene)N-isoxazole amidesChemoselective, sole product formation. nih.gov

Further functionalization can be achieved through reactions such as difluoromethylthiolation, which has been demonstrated on 5-aminoisoxazole substrates using reagents like N-difluoromethylthiophthalimide. nih.gov Such modifications are crucial for tuning the physicochemical properties of the final molecule.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl Attachment

The formation of the C-C bond between the isoxazole C3 position and the pyridine C2 position is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and widely used methods for this type of transformation. mdpi.comresearchgate.net

The general strategy involves the coupling of a 3-halo or 3-triflate isoxazole derivative with a (6-methoxypyridin-2-yl)boronic acid or a related organometallic reagent. Alternatively, a 3-isoxazolyl boronic acid can be coupled with a 2-halo-6-methoxypyridine. The choice of reaction partners and conditions is crucial for achieving high yields and selectivity.

Key considerations for a successful Suzuki-Miyaura coupling include:

Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and a suitable ligand (e.g., phosphine-based ligands like SPhos) is typically required. acs.org

Base: An inorganic base such as K₂CO₃ or Na₂CO₃ is necessary to facilitate the transmetalation step. acs.org

Solvent: The choice of solvent can significantly impact the reaction outcome. Biphasic solvent systems like toluene (B28343)/water or THF/water are common. acs.orgresearchgate.net

Recent advances have focused on developing sequential, one-pot procedures where multiple catalytic steps are performed in the same vessel. For instance, a Sonogashira coupling to form an alkynone intermediate can be followed by cyclocondensation to form the isoxazole ring, and then a subsequent Suzuki coupling to attach the pyridyl group, all using the initial palladium catalyst loading. mdpi.com This approach significantly improves efficiency and reduces waste.

Coupling Partner 1Coupling Partner 2Catalyst System (Example)Base (Example)Solvent (Example)
3-Halo-5-aminoisoxazole(6-Methoxypyridin-2-yl)boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water
5-Amino-isoxazole-3-boronic acid2-Bromo-6-methoxypyridinePd(PPh₃)₄Na₂CO₃Toluene/Water
3-(Aryl)-5-chloroisothiazole-3-carbonitrileArylboronic acidPd Complex-Aqueous media

Modifications to the 6-Methoxy Group of the Pyridine Ring

The 6-methoxy group on the pyridine ring offers another site for molecular modification, which can be important for structure-activity relationship studies. The two primary transformations for this group are O-demethylation to the corresponding pyridone/hydroxypyridine and nucleophilic substitution.

O-Demethylation: The conversion of a methoxy group to a hydroxyl group can be challenging and often requires harsh conditions. chem-station.com Several reagents are commonly employed for this purpose:

Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective but requires careful handling due to its reactivity. The reaction is typically performed at low temperatures. chem-station.com

Aluminum Trichloride (AlCl₃): Another strong Lewis acid, though generally less reactive than BBr₃. It can be used for demethylation, sometimes in the presence of a controlled amount of water to improve yield and purity. chem-station.comepo.org

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can effect demethylation at high temperatures. chem-station.com

Nucleophilic Reagents: Alkyl thiols, such as ethanethiol, under basic conditions provide a non-acidic alternative for demethylation. chim.it

Nucleophilic Aromatic Substitution (SₙAr): The methoxy group, particularly at the C2 or C4 position of a pyridine ring, can be displaced by strong nucleophiles. This provides a route to introduce other functionalities. For example, methoxypyridines can undergo nucleophilic amination using a sodium hydride-lithium iodide (NaH-LiI) composite system to react with various primary and secondary amines. rsc.orgntu.edu.sg This method offers a transition-metal-free pathway to aminopyridine derivatives. The regioselectivity of SₙAr on pyridines strongly favors the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate. echemi.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The synthesis of this compound involves several key transformations with well-studied, albeit complex, mechanisms.

Proposed Reaction Mechanisms and Transition State Analysis

Isoxazole Ring Formation: The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile (an alkyne or alkene). nih.govnih.gov

Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from precursors like hydroximoyl chlorides (using a base) or aldoximes (via oxidation).

Cycloaddition: The generated nitrile oxide dipole then reacts with an alkyne. The mechanism can be either a concerted pericyclic process or a stepwise pathway involving a diradical intermediate. nih.gov The regioselectivity of this reaction (i.e., whether the 3,5-disubstituted or another isomer is formed) is a critical aspect controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Palladium-Catalyzed Cross-Coupling: The mechanism for the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-6-methoxypyridine), forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation: The organoboron reagent (e.g., isoxazolylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. mit.edu

Kinetic and computational studies have provided deep insights into this cycle, revealing, for example, that halide salt byproducts can inhibit the reaction by rendering the transmetalation step reversible. acs.org

Role of Catalysis and Solvent Effects in Reaction Pathways

Catalysis: In palladium-catalyzed cross-coupling, the choice of catalyst components is paramount. The ligand bound to the palladium center plays a crucial role in modulating the catalyst's reactivity, stability, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective because they promote the oxidative addition and reductive elimination steps while stabilizing the active monoligated Pd(0) species. mit.edu The nature of the catalyst can also determine the resting state of the catalytic cycle, which in turn influences reaction efficiency. acs.org

Solvent Effects: The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and selectivities. researchgate.net In Suzuki-Miyaura couplings, solvent polarity is a key factor.

Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Aqueous solvent mixtures (e.g., water/n-butanol, water/THF) are often highly effective for the coupling of heteroaryl halides, sometimes proving superior to anhydrous conditions. acs.org

Nonpolar Solvents: In some cases, nonpolar solvents can be advantageous. For instance, changing the solvent from THF to toluene can minimize halide inhibition, a phenomenon where byproduct salts interfere with the catalytic cycle. acs.org The solvent also influences the solubility of reagents and the efficacy of the base, making its selection a critical optimization parameter. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. bohrium.com Several green chemistry principles can be applied to the synthesis of isoxazole derivatives. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are effective methods for accelerating reaction rates, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. bohrium.commdpi.com

Green Solvents: Replacing toxic organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Water is an excellent green solvent for many reactions, including the synthesis of isoxazoles via cycloaddition. nih.govmdpi.com Other alternatives include glycerol (B35011) or performing reactions under solvent-free conditions. nih.gov

Catalysis: The use of efficient catalysts, especially those that are recyclable or derived from renewable resources (e.g., catalysts from agro-waste), reduces waste and improves atom economy. nih.gov Palladium-catalyzed reactions, while powerful, are often scrutinized due to the cost and toxicity of the metal; thus, developing systems with ultra-low catalyst loadings is a key goal. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Atom Economy and Reaction Efficiency Optimization

Optimization of reaction efficiency often involves a systematic study of various parameters. For the cyclocondensation of 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile with hydroxylamine, controlling the pH is crucial for directing the regioselectivity towards the desired 5-aminoisoxazole. Generally, basic conditions favor the nucleophilic attack of hydroxylamine on the ketone carbonyl, leading to the 5-amino isomer. In contrast, neutral or slightly acidic conditions can lead to a mixture of regioisomers.

The choice of base and solvent can also impact the reaction's efficiency. Inorganic bases such as sodium acetate are commonly used to neutralize the hydrochloric acid salt of hydroxylamine. The selection of an appropriate solvent that ensures the solubility of all reactants and intermediates while facilitating the desired reaction pathway is another key aspect of optimization.

A hypothetical optimization study for the synthesis of this compound from 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile and hydroxylamine hydrochloride is presented in the table below. This interactive table illustrates how systematic variation of reaction parameters can lead to improved yields.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOAc (1.1)Ethanol (B145695)80565
2K2CO3 (1.1)Ethanol80572
3NaOAc (1.1)Methanol (B129727)65668
4K2CO3 (1.1)Methanol65675
5NaOAc (1.1)Isopropanol82462
6K2CO3 (1.1)Isopropanol82470
7K2CO3 (1.5)Ethanol80478
8K2CO3 (1.5)Methanol65582

Note: This data is illustrative and intended to demonstrate the principles of reaction optimization.

Exploration of Alternative Solvents and Catalytic Systems

In line with the principles of green chemistry, there is a continuous effort to explore more environmentally benign and efficient synthetic methods. This includes the investigation of alternative solvents and the development of novel catalytic systems for the synthesis of this compound.

Conventional syntheses often employ volatile organic solvents (VOCs) such as ethanol or methanol. Research into greener alternatives focuses on solvents with lower toxicity, better biodegradability, and reduced environmental impact. Water is a highly desirable green solvent, and adapting the cyclocondensation reaction to an aqueous medium, potentially with the aid of a phase-transfer catalyst, is an area of active investigation. Other green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are also being explored for their potential to enhance reaction rates and selectivity while offering easier product separation and catalyst recycling.

The development of catalytic systems aims to improve reaction efficiency, reduce reaction times, and lower the required reaction temperatures. While the traditional cyclocondensation is often base-mediated, research into acid or metal catalysis for this transformation is ongoing. For instance, Lewis acids could potentially activate the ketone carbonyl towards nucleophilic attack by hydroxylamine, potentially leading to improved regioselectivity and milder reaction conditions.

The table below presents a hypothetical exploration of alternative solvents and catalysts for the synthesis of this compound, highlighting the potential for improved yields and greener reaction conditions.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1WaterNone (pH adjusted)90855
2WaterTBAB80665
3[bmim][BF4]None70475
4Choline Chloride:Urea (1:2)None60580
5EthanolSc(OTf)3 (5 mol%)50478
6MethanolYb(OTf)3 (5 mol%)50481
7WaterAmberlyst-1585768
8Toluenep-TSA110 (Dean-Stark)672

Note: This data is illustrative. TBAB: Tetrabutylammonium bromide; [bmim][BF4]: 1-butyl-3-methylimidazolium tetrafluoroborate; Sc(OTf)3: Scandium(III) triflate; Yb(OTf)3: Ytterbium(III) triflate; p-TSA: p-Toluenesulfonic acid.

Further research in these areas is crucial for developing more sustainable and efficient synthetic routes to this compound, making this valuable compound more accessible for further studies and potential applications.

Advanced Structural Elucidation and Conformational Analysis of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the precise structure and electronic properties of a molecule. However, for 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole, specific experimental spectra are not available in the reviewed literature. The following sections outline the standard methodologies that would be employed for such a characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution. For this compound, a full suite of NMR experiments would be necessary for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different atoms. However, due to the complexity of the aromatic regions, two-dimensional (2D) NMR techniques would be crucial.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons, helping to identify the spin systems within the pyridyl and isoxazole (B147169) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is essential for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the pyridyl and isoxazole rings and confirming the position of the methoxy (B1213986) and amino substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This would be critical for determining the preferred conformation of the molecule, particularly the rotational orientation of the pyridyl ring relative to the isoxazole ring.

Without experimental data, a hypothetical NMR data table cannot be generated.

Detailed Infrared and Raman Spectroscopic Analysis of Vibrational Modes

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching vibrations of the amino group, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic rings and the methoxy group, usually around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the isoxazole and pyridine (B92270) rings, expected in the 1400-1650 cm⁻¹ region.

C-O stretching vibrations of the methoxy group and the isoxazole ring, which would appear in the fingerprint region (below 1300 cm⁻¹).

A detailed analysis of the number, position, and intensity of these bands would provide a vibrational fingerprint of the molecule. However, no experimentally recorded IR or Raman spectra for this specific compound have been found.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methoxy)2850 - 2960
C=N/C=C Ring Stretch1400 - 1650
C-O Stretch (Ether & Ring)1000 - 1300

High-Resolution Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₉N₃O₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecular ion. This would involve isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern would provide valuable structural information, for instance, by showing the loss of the methoxy group, or cleavage of the isoxazole ring. No such experimental mass spectrometry data for this compound is currently available in the public domain.

Ion Proposed Formula Expected Exact Mass
[M+H]⁺C₉H₁₀N₃O₂⁺192.0768
[M-CH₃]⁺C₈H₇N₃O₂⁺177.0533
[M-OCH₃]⁺C₈H₇N₃O⁺161.0584

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Crystal Packing and Intermolecular Interactions

A crystallographic study would also reveal how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the amino group and the nitrogen atoms of the heterocyclic rings, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Absolute Configuration Assignment (if chiral)

The molecule this compound is not chiral; it does not possess a stereocenter and is achiral. Therefore, the assignment of an absolute configuration is not applicable.

Conformational Preferences and Dynamics

The conformation of this compound is primarily defined by the spatial arrangement of the pyridyl and isoxazole rings relative to each other. This arrangement is governed by the torsional angle around the single bond connecting the two rings and the inherent geometry of the isoxazole ring itself.

Direct crystallographic data for this compound is not publicly available. However, analysis of the closely related compound, 5-Amino-3-(4-pyridyl)isoxazole, provides significant insight into the likely solid-state conformation. The crystal structure of this analog reveals two independent molecules in the asymmetric unit, which display distinct torsional angles between the pyridine and isoxazole rings. nih.gov

In one molecule, the dihedral angle between the planes of the two rings is 10.6(2)°, indicating a nearly co-planar arrangement. In the second molecule, this angle is significantly larger at 35.8(6)°. nih.gov This variation demonstrates the conformational flexibility around the C-C bond linking the two heterocyclic systems. The observed planarity is influenced by crystal packing forces and intermolecular interactions, such as N—H⋯N hydrogen bonds. nih.gov

Table 1: Torsional Angles in a Crystalline Analog
CompoundMolecule in Asymmetric UnitPyridine-Isoxazole Dihedral Angle (°)Reference
5-Amino-3-(4-pyridyl)isoxazoleMolecule 110.6(2) nih.gov
Molecule 235.8(6)

In solution, molecules are free from the constraints of a crystal lattice, and dynamic processes such as bond rotation become significant. For this compound, rotation around the single bond connecting the pyridyl and isoxazole rings would lead to a conformational equilibrium. While specific experimental studies, such as those using variable-temperature NMR, have not been reported for this compound, the energy barrier to rotation is expected to be relatively low.

The equilibrium in solution would likely favor conformations that minimize steric hindrance between the hydrogen atom at the 3-position of the pyridine ring and the oxygen atom of the isoxazole ring. The presence of the 6-methoxy group may also influence the preferred conformation through steric or electronic effects. The molecule would exist as a dynamic mixture of conformers, rapidly interconverting at room temperature. The exact population of each conformational state would be dependent on factors such as the solvent and temperature.

Tautomerism and Isomerism within the 5-Amino Isoxazole System

Heterocyclic compounds containing amino groups adjacent to endocyclic nitrogen atoms frequently exhibit prototropic tautomerism. For the 5-amino isoxazole scaffold, a dynamic equilibrium can exist between the amino and imino tautomeric forms. nih.govsemanticscholar.org

The two primary tautomers are:

5-Amino form (A): The aromatic form where the exocyclic nitrogen exists as an amino (-NH₂) group.

5-Imino form (B): A non-aromatic form where the exocyclic nitrogen is an imino (=NH) group, and the formerly endocyclic nitrogen is protonated.

Table 2: Potential Tautomeric Forms
Tautomer NameStructural FormKey Features
This compoundAmino Form Structure (Form A)Aromatic isoxazole ring; exocyclic -NH₂ group. Generally considered the more stable form.
5-Imino-3-(6-methoxy-2-pyridyl)-2,5-dihydroisoxazoleImino Form Structure (Form B)Non-aromatic dihydroisoxazole (B8533529) ring; exocyclic =NH group. Generally higher in energy.

Spectroscopic and computational studies on related heterocyclic systems, such as 3(5)-amino-5(3)-arylpyrazoles and other amino-substituted azoles, consistently show that the amino tautomer is significantly more stable than the imino form. rsc.orgresearchgate.net For instance, density functional theory (DFT) calculations on similar systems have shown the amino tautomer to be more stable by several kcal/mol. rsc.org This preference is attributed to the energetic advantage of maintaining the aromaticity of the heterocyclic ring. While the equilibrium can be influenced by solvent polarity and pH, the amino form (A) is expected to be the overwhelmingly predominant species for this compound under typical conditions.

Computational Chemistry and Theoretical Studies of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole, these methods can offer deep insights into its geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and electronic properties of chemical compounds. A DFT analysis of this compound would likely be performed using a basis set such as B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimized geometry would reveal key structural parameters. For instance, the isoxazole (B147169) ring is expected to be largely planar. The dihedral angle between the isoxazole and pyridyl rings would be a critical parameter, influencing the degree of conjugation between the two aromatic systems. In similar structures, such as 5-Amino-3-(4-pyridyl)isoxazole, the angle between the pyridine (B92270) and isoxazole rings has been observed to be between 10.6° and 35.8°, suggesting a degree of conformational flexibility.

Table 1: Predicted Molecular Properties from DFT Calculations

Property Predicted Value/Characteristic Significance
Optimized Geometry Largely planar isoxazole and pyridyl rings with a specific dihedral angle. Influences electronic conjugation and molecular packing.
Bond Lengths & Angles Consistent with standard values for similar heterocyclic systems. Confirms the structural integrity and hybridization of atoms.
Dipole Moment Non-zero value indicating a polar molecule. Affects solubility and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoxazole ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridyl ring and the isoxazole ring, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Characteristic Implication for Reactivity
HOMO Energy Relatively high energy level. Indicates a good electron donor.
LUMO Energy Relatively low energy level. Indicates a good electron acceptor.
HOMO-LUMO Gap (ΔE) Moderate value. Suggests a balance of stability and reactivity.
HOMO Distribution Concentrated on the amino group and isoxazole ring. Site for electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen and oxygen atoms of the isoxazole and pyridyl rings, as well as the oxygen of the methoxy (B1213986) group. These areas are prone to interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors. The map helps in understanding non-covalent interactions and guiding the design of potential binding partners.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

Conformational Search and Energy Minimization Studies

This compound possesses rotational freedom around the single bond connecting the isoxazole and pyridyl rings. A conformational search would systematically explore the potential energy surface by rotating this bond to identify all possible low-energy conformations (conformers).

Following the conformational search, energy minimization calculations would be performed on each identified conformer to determine their relative stabilities. This process would likely reveal a preferred conformation where steric hindrance is minimized and favorable intramolecular interactions, if any, are maximized. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

Ligand-Target Docking Simulations (Generalized, not specific to human targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). In a generalized docking study, this compound could be docked into the active sites of various protein families to explore its potential as a ligand.

These simulations would assess the binding affinity and interaction patterns of the molecule. The amino group is expected to act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the heterocyclic rings could serve as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking or hydrophobic interactions with the amino acid residues of a protein's active site. The results of such generalized docking studies can provide valuable clues about the types of proteins with which this compound might interact, guiding further experimental investigations.

Table 3: Potential Intermolecular Interactions in Ligand-Target Docking

Interaction Type Potential Participating Groups
Hydrogen Bonding (Donor) Amino group (-NH2)
Hydrogen Bonding (Acceptor) Isoxazole ring nitrogen and oxygen, Pyridyl ring nitrogen, Methoxy group oxygen
π-π Stacking Isoxazole and Pyridyl rings

Molecular Dynamics Simulations for Dynamic Behavior in Solvated Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations in solvated environments, typically water, can provide critical information about its conformational flexibility, stability, and interactions with surrounding solvent molecules.

In a typical MD simulation, the system is first prepared by placing the molecule in a box of solvent molecules. The interactions between all atoms are described by a force field, such as Amber or GROMACS. The system is then allowed to evolve over time by solving Newton's equations of motion.

Such simulations can reveal the preferred conformations of this compound in solution. Analysis of the simulation trajectory can identify stable hydrogen bonding patterns between the amino group and the methoxy group with water molecules. The radial distribution function can be calculated to understand the solvation shell around different parts of the molecule. This information is crucial for understanding how the compound behaves in a biological environment and how it might interact with a protein binding site.

Furthermore, MD simulations can be used to calculate the binding free energy of the compound to a potential protein target. nih.gov The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach to estimate the binding affinity by analyzing snapshots from the MD trajectory. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Predictive Models for Biological Activity or Physical Properties

The development of a QSAR or QSPR model for a series of compounds including this compound involves several steps. First, a dataset of molecules with known activities or properties is collected. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity or property. The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.govresearchgate.net For instance, a QSAR study on a series of isoxazole derivatives might yield a model with high R² and Q² values, indicating a strong correlation between the selected descriptors and the biological activity. nih.govresearchgate.net

Table 1: Example of Statistical Parameters for a Hypothetical QSAR Model

ParameterValueDescription
0.92Coefficient of determination, indicates the goodness of fit.
0.85Cross-validated R², indicates the predictive ability of the model.
F-statistic150A measure of the overall significance of the regression model.
p-value< 0.001The probability of observing the given result by chance.

Identification of Key Molecular Descriptors

A crucial aspect of QSAR/QSPR modeling is the identification of key molecular descriptors that are most influential in determining the activity or property of interest. These descriptors can be categorized into several types:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

For this compound, important descriptors might include the dipole moment due to the presence of heteroatoms, the LogP value influenced by the methoxy and amino groups, and specific topological indices that capture the arrangement of the isoxazole and pyridyl rings.

Table 2: Hypothetical Key Molecular Descriptors for this compound

DescriptorValueDescription
LogP1.85Reflects the hydrophobicity of the molecule.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.
Molecular Weight193.19 g/mol The mass of one mole of the compound.
Number of H-bond donors1 (from the amino group)Indicates the potential for hydrogen bonding.
Number of H-bond acceptors4 (N and O atoms)Indicates the potential for hydrogen bonding.

In Silico Prediction of Potential Biological Targets and Pathways

In silico methods play a vital role in the early stages of drug discovery by predicting the potential biological targets and pathways for a given compound. For this compound, several computational approaches can be employed.

One common method is molecular docking , which predicts the preferred orientation of a molecule when bound to a protein target. The structure of this compound can be docked into the binding sites of a panel of known drug targets. The docking scores, which estimate the binding affinity, can then be used to prioritize potential targets. For example, docking studies on similar pyridinyl isoxazole derivatives have been used to predict their anticancer activity.

Another approach is pharmacophore modeling . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By comparing the pharmacophoric features of this compound with known pharmacophore models of various targets, potential protein interactions can be identified.

Furthermore, ligand-based virtual screening can be performed. This involves searching databases of known bioactive molecules to find compounds with similar structures or properties to this compound. The known targets of these similar compounds can then be considered as potential targets for the query molecule. Databases such as SwissTargetPrediction can be utilized for this purpose. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole Analogues

Systematic Substituent Effects on the Isoxazole (B147169) Ring

The isoxazole ring serves as a crucial scaffold in numerous biologically active compounds, and modifications to its substituents can lead to significant changes in activity. rsc.org

The 5-amino group of the isoxazole ring is a key determinant of biological activity in many derivatives. Research on various 5-aminoisoxazole-containing compounds has often highlighted the importance of this functional group.

Electronic Effects: The electronic nature of the substituent at the 5-amino position can modulate the electron density of the isoxazole ring system, which in turn can affect its interaction with biological targets.

N-Acylation: The introduction of an acyl group to the 5-amino moiety generally leads to a decrease in the basicity of the nitrogen atom. This modification can influence hydrogen bonding capabilities and may alter the binding affinity of the molecule to its target. For some therapeutic targets, an unsubstituted amino group is crucial for potent activity. doi.org For instance, in a series of diarylisoxazoles with antitubulin activity, an unsubstituted 5-amino group was found to be essential for high potency. doi.org

N-Alkylation: The addition of alkyl groups to the 5-amino position introduces steric bulk and alters the electronic properties through inductive effects. Mono- and di-alkylation can impact the compound's ability to fit into a binding pocket and may introduce unfavorable steric clashes. However, in some cases, small alkyl groups can enhance lipophilicity, potentially improving cell permeability. Studies on other 5-aminoisoxazole systems have shown that N,N-dialkylation can lead to a loss of activity, suggesting that at least one hydrogen atom on the amino group is necessary for interaction with the biological target. nih.gov

Steric Effects: The size and conformation of substituents at the 5-amino position play a critical role in the molecule's interaction with its biological target.

Larger substituents, whether through N-alkylation or the introduction of bulky acyl groups, can sterically hinder the optimal binding of the compound.

The flexibility of the substituent can also be a factor; rigid groups may lock the molecule in a favorable or unfavorable conformation for binding.

The following table summarizes the general effects of modifications at the 5-amino position based on studies of related isoxazole derivatives.

ModificationSubstituent ExampleGeneral Effect on ActivityRationale
N-Acylation Acetyl, BenzoylOften decreasesAlters electronic properties and hydrogen bonding capacity. doi.org
N-Alkylation Methyl, EthylVariable, often decreasesIntroduces steric bulk and may disrupt key interactions. nih.gov
N-Arylation PhenylGenerally decreasesIntroduces significant steric hindrance.

This table is based on general observations from SAR studies of various 5-aminoisoxazole derivatives and may not be directly applicable to all biological targets of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole analogues.

Position 3 of the 5-aminoisoxazole ring is a key vector for modification, and the nature of the substituent at this position profoundly influences the compound's biological profile. In the parent compound, this position is occupied by a 6-methoxy-2-pyridyl group.

Variations at this position can be broadly categorized as follows:

Alkyl and Cycloalkyl Substituents: The introduction of non-aromatic groups at position 3 can be explored to probe the necessity of an aromatic moiety for activity. While often leading to a decrease in potency if an aromatic interaction is key, in some cases, it can improve properties like solubility.

The table below illustrates the potential impact of varying the substituent at position 3.

Substituent TypeExamplePotential Impact on Activity and Properties
Substituted Phenyl 4-Fluorophenyl, 3,4-DimethoxyphenylCan modulate electronic properties and lipophilicity; potential for enhanced activity. nih.gov
Other Heterocycles Thienyl, Furyl, IndolylCan alter hydrogen bonding potential and overall geometry. nih.gov
Alkyl Chains Isopropyl, tert-ButylGenerally reduces activity if aromatic interactions are critical; can increase solubility.
Cycloalkyl Groups CyclohexylCan provide a non-planar hydrophobic substituent.

This table provides hypothetical examples based on common medicinal chemistry strategies and findings from related isoxazole series.

Comprehensive Analysis of Pyridyl Moiety Modifications

The 6-methoxy-2-pyridyl substituent at position 3 offers multiple avenues for modification to fine-tune the compound's properties.

The position of the methoxy (B1213986) group on the pyridine (B92270) ring can have a substantial impact on the molecule's conformation and electronic properties.

Positional Isomers: Moving the methoxy group from the 6-position to the 3-, 4-, or 5-positions of the 2-pyridyl ring would create positional isomers with different dipole moments and steric environments. This can affect how the pyridyl ring is oriented relative to the isoxazole core and how it interacts with the biological target. For example, a methoxy group at the 3- or 5-position might have a greater influence on the electronic nature of the pyridine nitrogen compared to the 6-position. Studies on other heterocyclic systems have shown that the position of a methoxy substituent can dramatically alter biological activity. rsc.org

Replacement of the Methoxy Group: Replacing the methoxy group with other substituents allows for the exploration of electronic and steric effects.

Electron-donating groups (e.g., -OH, -NH2) can increase the electron density of the pyridine ring.

Electron-withdrawing groups (e.g., -Cl, -CF3) can decrease the electron density and may introduce new interactions, such as halogen bonding. The introduction of fluorine or a trifluoromethyl group on an aryl ring attached to an isoxazole has been shown to enhance cytotoxic activity in some series. nih.gov

Larger alkyl groups (e.g., -OEt, -OPr) can probe for steric tolerance in the binding pocket.

The following table summarizes the potential effects of these modifications.

ModificationExamplePotential Effect
Positional Isomerism 5-methoxy-2-pyridylAlters electronic distribution and steric profile.
Replacement of Methoxy -OHCan act as a hydrogen bond donor.
Replacement of Methoxy -Cl, -FAlters electronics and may introduce halogen bonding. nih.gov
Replacement of Methoxy -CF3Strong electron-withdrawing group, increases lipophilicity. nih.gov

This data is inferred from general principles of medicinal chemistry and SAR of related compounds.

Bioisosterism is a widely used strategy in drug design to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. ipinnovative.com The nitrogen atom in the pyridine ring imparts basicity and acts as a hydrogen bond acceptor.

Non-Classical Bioisosteres: A phenyl ring can be considered a non-classical bioisostere of pyridine, removing the hydrogen bond accepting nitrogen and the basic character. Thiophene and furan (B31954) are other common five-membered ring bioisosteres that can be explored. researchgate.net The choice of bioisostere can significantly impact the compound's pKa, solubility, and metabolic stability. nih.gov For example, replacing a pyridine with a phenyl ring can increase lipophilicity and reduce aqueous solubility.

Introducing a second substituent on the pyridyl ring can be used to probe for additional binding interactions or to modulate the physicochemical properties of the compound.

The position of the second substituent is critical. For instance, a substituent adjacent to the isoxazole ring (at the 3-position) would have a greater steric impact than one further away.

The nature of the second substituent can be varied to optimize properties. For example, a small polar group could be introduced to improve solubility, while a small lipophilic group could enhance binding through hydrophobic interactions.

Fusing another ring to the pyridine moiety to create bicyclic systems like quinoline (B57606) or isoquinoline (B145761) can extend the molecule into new regions of the binding site and significantly increase the surface area for interaction.

Linker Region Exploration and Scaffold Hopping

The structure of this compound can be deconstructed into three key components: the 5-aminoisoxazole core, the 6-methoxy-2-pyridyl moiety, and the direct covalent bond that serves as the linker between them. In structure-activity relationship (SAR) studies of related heterocyclic compounds, the nature and length of such linker regions are critical variables for optimization. mdpi.com

Exploration of this linker region, even when it is a single bond, involves introducing spacers or modifying the points of attachment to probe the optimal spatial arrangement of the two ring systems. For instance, studies on other isoxazole series have shown that varying the linker can improve binding interactions with a target protein. mdpi.com While direct linker exploration on this compound is not extensively documented, principles from analogous series suggest that introducing short alkyl or ether chains between the isoxazole C-3 position and the pyridyl C-2 position could significantly alter the compound's activity profile by changing the orientation of the pyridyl ring. dundee.ac.uk

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central molecular core with a bioisosterically equivalent scaffold to identify novel compounds with improved properties such as potency, selectivity, or pharmacokinetics. dundee.ac.uknih.gov The 5-aminoisoxazole core itself is a crucial element, but it could be replaced by other five-membered heterocycles like pyrazole (B372694) or triazole to maintain key hydrogen bonding interactions while altering electronic properties and metabolic stability. acs.org A hypothetical scaffold hopping exploration could yield analogues with varied physicochemical properties, as illustrated in the table below.

ScaffoldRationale for HoppingPredicted Change in Property
5-Amino-3-(pyridyl)isoxazole (Parent)Baseline scaffold-
3-Amino-5-(pyridyl)isoxazoleInvestigate regioisomerism, alter H-bond vectorPotential change in target affinity and selectivity
5-Amino-1H-pyrazole-3-carboxamideIntroduce additional H-bond donor (pyrazole N-H)Improved solubility and target interactions
5-Amino-1,2,3-triazole-4-carboxamideAlter electronic distribution and metabolic stabilityEnhanced pharmacokinetic profile

Pharmacophore Identification and Lead Optimization Strategies (Preclinical context)

A pharmacophore model outlines the essential molecular features necessary for biological activity. For the this compound series, a preliminary pharmacophore can be proposed based on its structural components and data from related isoxazole analogues. nih.gov

The key features include:

A hydrogen bond donor: The primary amine at the C-5 position of the isoxazole ring is a critical hydrogen bond donor. doi.org

A central heterocyclic scaffold: The isoxazole ring acts as a rigid core, positioning the other pharmacophoric elements in a defined spatial orientation.

A hydrogen bond acceptor/aromatic region: The nitrogen atom of the pyridyl ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The pyridyl ring itself provides a region for potential aromatic or lipophilic interactions.

Lead optimization is a process in drug discovery that aims to enhance the properties of a promising lead compound to produce a preclinical candidate. altasciences.com For this compound, optimization strategies would focus on systematically modifying its structure to improve potency and drug-like properties. This involves synthesizing analogues with substitutions at various positions. For instance, modifying the methoxy group on the pyridine ring or adding substituents to other positions could modulate the compound's potency and metabolic stability.

The following table illustrates a hypothetical SAR for lead optimization, showing how specific modifications could influence biological activity.

Compound AnalogueModificationRationaleHypothetical IC₅₀ (nM)
Analogue 1 (Parent)6-methoxy on pyridineBaseline compound150
Analogue 26-ethoxy on pyridineExplore larger alkoxy group for lipophilic pocket125
Analogue 36-chloro on pyridineIntroduce electron-withdrawing group250
Analogue 4No substitution on pyridineDetermine importance of 6-position substituent500
Analogue 5Methylation of 5-amino groupAssess importance of primary amine H-bond donation>1000

Conformational Flexibility and its Influence on Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, a key conformational variable is the degree of rotational freedom around the single bond connecting the isoxazole and pyridine rings.

Crystallographic studies of the closely related compound 5-Amino-3-(4-pyridyl)isoxazole show that two independent molecules can exist in the asymmetric unit with different dihedral angles between the pyridine and isoxazole rings—specifically 10.6 (2)° and 35.8 (6)°. nih.govnih.gov This indicates that the molecule is not strictly planar and can adopt different low-energy conformations. This flexibility allows the molecule to adapt its shape to fit optimally into a biological target's binding site.

The table below summarizes key conformational data derived from related structures.

Structural FeatureObservation in Related CompoundsImplication for Biological Interaction
Isoxazole-Pyridine Dihedral AngleCan vary (e.g., ~11° to ~36°) nih.govnih.govAllows the molecule to adapt to the topology of the binding site.
Overall Molecular PlanarityOften nearly planar, but with deviations nih.govFacilitates stacking interactions (e.g., π-π stacking) with aromatic residues in a protein.
Intramolecular H-bondsObserved in some 5-aminoisoxazole derivatives nih.govCan reduce conformational flexibility, pre-organizing the molecule for binding and lowering the entropic penalty.

Biological Activities and Mechanistic Investigations of 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole Non Human, Non Clinical Focus

In Vitro Biochemical and Cellular Assay Profiling for Target Identification

Enzyme Inhibition/Activation Kinetics and Specificity Studies

No data is available in the provided search results regarding the enzymatic activity of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole.

Receptor Binding Assays and Ligand Displacement Studies

There is no information within the search results detailing the receptor binding profile or ligand displacement properties of this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

No protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound are described in the available search results.

In Vivo Preclinical Models (Non-Human, Non-Clinical Trial) for Pharmacodynamic Evaluation

Mechanistic Proof-of-Concept Studies in Relevant Animal Models

There are no in vivo studies in animal models reported in the search results that would provide mechanistic proof-of-concept for the pharmacodynamic effects of this compound.

Biomarker Discovery and Validation in Preclinical Settings

No studies identifying or validating biomarkers in response to treatment with this compound in preclinical models have been found.

Studies on Systemic Exposure and Tissue Distribution in Animal Models (excluding human PK)

There is no available data on the pharmacokinetic profile, systemic exposure, or tissue distribution of this compound in any animal models.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound remain uncharacterized.

Identification of Direct Binding Partners and Allosteric Sites

No research has been published that identifies the direct molecular targets, binding partners, or any potential allosteric regulatory sites for this compound.

Characterization of Downstream Signaling Cascades

Without identified direct targets, the downstream signaling pathways modulated by this compound have not been investigated.

Target Validation through Genetic Perturbations (e.g., RNAi, CRISPR)

There are no studies employing genetic techniques such as RNA interference or CRISPR to validate the molecular targets of this compound.

Off-Target Activity Profiling and Polypharmacology Assessment (Focus on binding promiscuity, not adverse effects)

Information regarding the off-target activities or the polypharmacological profile of this compound is not available.

Information regarding the preclinical absorption, distribution, metabolism, and excretion (ADME) properties of the chemical compound this compound is not publicly available in scientific literature or patent databases.

A thorough and comprehensive search of scholarly articles, chemical databases, and patent filings did not yield any specific data on the in vitro metabolic stability in non-human microsomes and hepatocytes, or non-human plasma protein binding and blood-brain barrier permeability for this compound.

Therefore, the requested article focusing on the preclinical ADME studies of this specific compound cannot be generated at this time due to the absence of requisite scientific data.

Advanced Analytical Method Development and Characterization for 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole from impurities, starting materials, and potential degradation products, thereby allowing for its accurate quantification and purity assessment.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone for the quality control of this compound. The development of such a method involves a systematic optimization of chromatographic parameters to achieve adequate separation and quantification.

Method Development:

Given the polar nature imparted by the amino and methoxy-pyridyl groups, a C18 column is a suitable stationary phase. The mobile phase composition is critical for achieving optimal retention and peak shape. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed. The pH of the aqueous phase should be controlled to ensure the consistent ionization state of the analyte.

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 275 nm

| Injection Volume | 10 µL |

Method Validation:

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the separation of the main peak from degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC):

Due to the probable low volatility and potential thermal lability of this compound, direct analysis by Gas Chromatography (GC) may be challenging. Derivatization, such as silylation of the amino group, could be employed to increase volatility and thermal stability, enabling GC-MS analysis for impurity profiling and quantification.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) presents a viable and "greener" alternative to normal-phase HPLC for the analysis of polar compounds. With supercritical CO2 as the primary mobile phase, modified with a polar co-solvent like methanol (B129727), SFC can provide fast and efficient separations. The polar nature of this compound makes it a suitable candidate for SFC analysis, particularly for chiral separations if applicable, and for purification. The use of polar stationary phases, such as those with pyridine (B92270) or ethylpyridine functionalities, can enhance selectivity for this class of compounds.

Quantitative Spectroscopic Methods

Spectroscopic techniques offer rapid and non-destructive methods for the quantification of this compound.

The conjugated system encompassing the pyridyl and isoxazole (B147169) rings in this compound results in characteristic absorption in the ultraviolet-visible (UV-Vis) region. Pyridine itself exhibits absorption maxima around 254 nm. sielc.com The extended conjugation and the presence of auxochromic groups (amino and methoxy) are expected to shift the absorption maximum to a longer wavelength. The UV-Vis spectrum can be utilized for quantitative analysis by constructing a calibration curve based on Beer-Lambert's law.

Table 2: Estimated UV-Vis Absorption Data for Related Chromophores

Chromophore Solvent λmax (nm)
Pyridine Acidic 254 sielc.com
2-Aminopyridine (B139424) Ethanol (B145695) ~270-300

Based on these related structures, the primary absorption maximum for this compound is likely to be in the 270-320 nm range, making UV spectrophotometry a suitable technique for routine concentration measurements in solution.

The presence of the 2-aminopyridine moiety suggests that this compound may exhibit fluorescence. Aminopyridine derivatives are known to be fluorescent, with emission properties influenced by substitution and the solvent environment. sciforum.netnih.gov

Fluorescence Properties:

The fluorescence excitation and emission spectra would need to be experimentally determined. It is anticipated that the compound would absorb in the UV region and emit in the violet-blue region of the spectrum. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be a key parameter to characterize. For instance, some 2-aminopyridine derivatives have shown quantum yields in the range of 0.22 to 0.44 in ethanol. nih.gov

Table 3: Representative Fluorescence Data for 2-Aminopyridine Derivatives

Compound Excitation λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
2-amino-6-phenylpyridine derivative 390 480 0.35 nih.gov
2-(benzylamino)-6-phenylpyridine derivative 390 480 0.44 nih.gov

Quenching Studies:

Fluorescence quenching studies could be performed to investigate the interaction of this compound with other molecules, such as metal ions or biological macromolecules. Such studies can provide insights into binding mechanisms and affinities.

Mass Spectrometry for Quantitative Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or SFC, is a powerful tool for the structural elucidation and quantification of this compound and its metabolites.

Quantitative Analysis:

LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for the quantification of the target compound in complex matrices. This involves monitoring a specific precursor ion to product ion transition.

Metabolite Identification:

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides accurate mass measurements, which are invaluable for determining the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and elucidate its structure.

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecule [M+H]+ of this compound would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group: A neutral loss of methanol (CH3OH) or a methyl radical (•CH3) from the pyridyl ring.

Cleavage of the isoxazole ring: The N-O bond in the isoxazole ring is relatively weak and can cleave, leading to characteristic fragment ions.

Loss of ammonia: Fragmentation involving the amino group.

Cleavage of the bond between the two rings: This would result in fragment ions corresponding to the substituted pyridine and the amino-isoxazole moieties.

Table 4: List of Compound Names

Compound Name
This compound
Acetonitrile
Ammonium acetate
Methanol
Formic Acid
2-Aminopyridine

LC-MS/MS for Trace Analysis and Bioanalytical Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for the quantification of pharmaceutical compounds and related substances in complex matrices, owing to its exceptional sensitivity and selectivity. A validated LC-MS/MS method is crucial for trace analysis in environmental samples or for pharmacokinetic studies in biological fluids like plasma or blood. vedomostincesmp.ruresearchgate.net

A typical method would involve separation on a reverse-phase C18 column using a gradient elution of mobile phases, such as 0.1% formic acid in water and methanol or acetonitrile. vedomostincesmp.ru For amino compounds, which can be highly polar, specialized columns like mixed-mode or the use of derivatization agents may be employed to enhance retention and chromatographic peak shape. ut.eelcms.cz

Detection would be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring its transition to one or more specific product ions. This high selectivity allows for accurate quantification even at very low concentrations. A bioanalytical procedure using LC-MS/MS would be fully validated according to regulatory guidelines, with analytical ranges established for the parent compound and any relevant metabolites. researchgate.net

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC)
ColumnC18 Reverse-Phase (e.g., 150 x 3.0 mm, 3.5 µm) vedomostincesmp.ru
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 206.08
Product Ion 1 (Quantifier)m/z 175.06 (Loss of -OCH₃)
Product Ion 2 (Qualifier)m/z 147.05 (Loss of -OCH₃ and CO)
Collision EnergyOptimized for specific transitions

Fragmentation Pattern Analysis for Structural Confirmation of Degradants or Metabolites

Electron impact (EI) or collision-induced dissociation (CID) fragmentation patterns are critical for the structural elucidation of unknown impurities, degradants, or metabolites. The fragmentation of heterocyclic compounds is largely dictated by the nature and position of their substituents. researchgate.netarkat-usa.org

For this compound, the fragmentation in a CID experiment (as in an LC-MS/MS) would likely initiate at the most labile bonds. Key fragmentation pathways can be proposed:

Loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Cleavage of the methoxy group as methanol (-CH₃OH) or formaldehyde (B43269) (-CH₂O).

Ring-opening of the isoxazole core , which is a common fragmentation pathway for this heterocycle. This can lead to characteristic neutral losses.

Fission of the bond between the pyridyl and isoxazole rings.

Loss of the amino group or related fragments.

By analyzing the masses of the resulting fragment ions, the structure of a metabolite or degradation product can be pieced together, confirming, for example, if modification occurred on the pyridyl ring, the amino group, or the methoxy substituent.

Table 2: Predicted Major Mass Fragments for this compound in MS/MS

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure / Neutral Loss
206.08[M+H]⁺ (Protonated Parent Molecule)
191.06[M+H - •CH₃]⁺ (Loss of methyl radical)
175.06[M+H - OCH₃]⁺ (Loss of methoxy radical)
147.05[M+H - OCH₃ - CO]⁺ (Subsequent loss of carbon monoxide)
121.05[C₆H₆N₂O]⁺ (Fragment containing the pyridyl-methoxy moiety)
85.03[C₃H₃N₂O]⁺ (Fragment containing the amino-isoxazole moiety)

Chiral Separation and Enantiomeric Purity Determination (if applicable)

The parent compound, this compound, is achiral as it does not possess a stereogenic center. Therefore, chiral separation is not applicable to the molecule itself.

However, should derivatives of this compound be synthesized that introduce a chiral center (e.g., through modification of the amino group or substitution on the rings), methods for enantiomeric separation would become necessary. For related chiral isoxazole and azole compounds, successful separations have been achieved using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govmdpi.com Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® AD-H), are often effective. nih.govresearchgate.net The choice of mobile phase—normal phase, polar organic, or reversed phase—would be optimized to achieve baseline separation of the enantiomers. mdpi.comnih.gov The enantiomeric excess (ee) of a synthesized chiral derivative would then be determined to ensure its purity. researchgate.net

Stability Studies and Degradation Pathway Analysis

Stability testing is a critical component of pharmaceutical development, providing information on how the quality of a substance varies with time under the influence of environmental factors.

Hydrolytic Stability: The stability of a compound in aqueous solutions across a range of pH values is a key parameter. For heterocyclic compounds like isoxazoles, hydrolytic degradation is often pH-dependent. Studies on related compounds show that degradation can be accelerated in alkaline or strongly acidic conditions, while the compound may be relatively stable at neutral pH. nih.gov The isoxazole ring itself can be susceptible to hydrolytic opening, particularly under basic conditions. nih.gov Forced degradation studies would involve incubating the compound in acidic, basic, and neutral solutions at elevated temperatures to identify potential degradants.

Photolytic Stability: Photostability testing exposes the compound to light sources under controlled conditions to evaluate its susceptibility to photodegradation. Isoxazole-containing compounds have been shown to be photoactive and can undergo degradation upon exposure to UV light. researchgate.netmdpi.com The degradation kinetics would be studied to determine the photolytic half-life.

Table 3: Representative Forced Degradation Study Design and Potential Outcomes

ConditionTimeTemperatureExpected Outcome
0.1 M HCl24 hours60 °CPotential for hydrolysis of the amino group or ring cleavage.
Purified Water24 hours60 °CCompound may remain stable.
0.1 M NaOH24 hours60 °CHigh likelihood of degradation via isoxazole ring opening. nih.gov
UV Light (254 nm)24 hours25 °CPotential for photodegradation, formation of photo-isomers or dimers. researchgate.net

Oxidative Degradation Mechanisms

Oxidative degradation is typically investigated using reagents such as hydrogen peroxide (H₂O₂). The this compound molecule has several sites susceptible to oxidation. The primary amine (-NH₂) group is a common target for oxidation and can undergo oxidative deamination. nih.gov The electron-rich pyridine and isoxazole rings could also be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

A forced oxidation study would involve treating the compound with a reagent like H₂O₂ and analyzing the resulting mixture by LC-MS/MS to identify the degradation products. The structural elucidation of these products would reveal the primary sites of oxidative attack and help establish the degradation pathway. Potential oxidative degradants could include the corresponding nitroso- or nitro-derivative from the amine, or hydroxylated species on the aromatic rings.

Synthetic Applications and Potential in Materials Science

Utility as a Versatile Building Block in Complex Chemical Synthesis

The 5-aminoisoxazole core is a valuable synthon in organic chemistry, offering multiple reactive sites for further functionalization. The amino group can readily participate in a variety of chemical transformations, making it an excellent starting point for the synthesis of more complex molecular architectures.

The reactivity of 5-aminoisoxazoles has been demonstrated in several key reaction types. For instance, they can undergo chemoselective reactions with α-diazocarbonyl compounds to yield either N-isoxazole amides through a Wolff rearrangement or α-amino acid derivatives via N-H insertion, depending on the reaction conditions. acs.orgnih.gov This dual reactivity allows for the selective synthesis of different classes of compounds from a single precursor.

Furthermore, 5-aminoisoxazoles have been successfully employed in enantioselective aza-Friedel–Crafts reactions with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid. rsc.orgrsc.org This reaction provides access to novel 3-isoxazole 3-amino-oxindoles with high yields and good to excellent enantioselectivities, highlighting the potential of 5-aminoisoxazoles in asymmetric synthesis. rsc.orgrsc.org

The isoxazole (B147169) ring itself can be a precursor to other heterocyclic systems. For example, isoxazoles can be transformed into substituted pyridines through an inverse electron-demand hetero-Diels-Alder reaction with enamines. This transformation underscores the utility of the isoxazole core as a masked pyridine (B92270) synthon.

The presence of the 6-methoxypyridyl substituent further expands the synthetic possibilities. The methoxy (B1213986) group can potentially be demethylated to a hydroxyl group, providing another handle for functionalization. The pyridine nitrogen introduces a basic site and a potential coordination site, which can influence the reactivity of the molecule and its intermediates.

Table 1: Potential Synthetic Transformations of 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole

Reaction TypePotential Product ClassReagents and Conditions
Acylation/SulfonylationAmides/SulfonamidesAcyl chlorides, sulfonyl chlorides, base
N-H Insertionα-Amino acid derivativesα-Diazocarbonyl compounds, Rh(II) catalyst
Wolff RearrangementN-Isoxazole amidesα-Diazocarbonyl compounds, thermal conditions
Aza-Friedel–Crafts3-Isoxazole 3-amino-oxindolesIsatin-derived ketimines, chiral acid catalyst
DiazotizationAzo compoundsNaNO₂, HCl
Hetero-Diels-AlderSubstituted pyridinesEnamines, Lewis acid

Design and Synthesis of Ligands for Catalysis or Coordination Chemistry

The 3-(2-pyridyl)isoxazole scaffold is an excellent candidate for the design of chelating ligands for transition metal catalysis and coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the isoxazole ring are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,N-coordination motif is analogous to that of the well-studied 2,2'-bipyridine (B1663995) (bipy) and 2-(2'-pyridyl)imidazole ligands, which are ubiquitous in coordination chemistry. wikipedia.orgnih.gov

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on both the pyridine and isoxazole rings. In the case of this compound, the electron-donating methoxy group on the pyridine ring would increase the electron density at the pyridine nitrogen, enhancing its σ-donating ability and potentially leading to more stable metal complexes. The amino group on the isoxazole ring can also influence the electronic properties of the ligand and can be further functionalized to introduce additional donor atoms or to tune the steric environment around the metal center.

The coordination chemistry of pyridyl-selenium and pyridyl-quinoxaline ligands has been explored, demonstrating the versatility of the pyridyl moiety in forming stable complexes with a range of transition metals. nih.govresearchgate.net These complexes have shown potential applications in areas such as catalysis and materials science. By analogy, ligands derived from this compound could find use in various catalytic transformations, including cross-coupling reactions, oxidation, and polymerization. The chirality that can be introduced, for instance, through the amino group, could also lead to applications in asymmetric catalysis.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal IonPotential GeometryPotential Applications
Ru(II), Ir(III)OctahedralPhotoredox catalysis, light-emitting devices
Pd(II), Pt(II)Square planarCross-coupling reactions, anticancer agents
Cu(I), Cu(II)Tetrahedral, Square planarAtom transfer radical polymerization, oxidation catalysis
Fe(II), Co(II)Octahedral, TetrahedralSpin-crossover materials, oxidation catalysis

Incorporation into Polymer Architectures and Functional Materials

The bifunctional nature of this compound, possessing a reactive amino group and a rigid heterocyclic core, makes it an attractive monomer for the synthesis of functional polymers. The amino group can be utilized for polymerization through various techniques, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or by reaction with diisocyanates to produce polyureas.

The resulting polymers would incorporate the rigid and polar pyridylisoxazole unit into the polymer backbone, which could impart desirable properties such as high thermal stability, specific photophysical characteristics, and metal-coordinating capabilities. The incorporation of metal-binding sites directly into the polymer chain could lead to the development of single-chain nanoparticles, polymer-supported catalysts, or materials for metal ion sensing and separation.

Furthermore, the amino group could be modified with a polymerizable group, such as an acrylate (B77674) or a styrenic moiety, to allow for its incorporation as a side chain in addition polymerization. This approach would lead to polymers with pendant pyridylisoxazole units, which could be used for post-polymerization modification or for the creation of functional surfaces and coatings. The synthesis of architectural polymers containing isoxazole units has been reported, demonstrating the feasibility of incorporating this heterocycle into complex macromolecular structures.

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains multiple sites for non-covalent interactions, suggesting a significant potential for its use in supramolecular chemistry and the design of self-assembling systems. The amino group is a hydrogen bond donor, while the pyridine nitrogen, the isoxazole nitrogen and oxygen atoms, and the methoxy oxygen are all potential hydrogen bond acceptors.

This combination of hydrogen bond donors and acceptors can lead to the formation of well-defined supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The crystal structure of the related compound 5-amino-3-(4-pyridyl)isoxazole reveals the formation of a two-dimensional supramolecular layer stabilized by N—H···N hydrogen bonds. It is highly probable that this compound would exhibit similar self-assembly behavior, with the methoxy group potentially participating in additional hydrogen bonding or influencing the packing arrangement.

Beyond hydrogen bonding, the aromatic pyridine and isoxazole rings can engage in π-π stacking interactions, which would further stabilize the supramolecular assemblies. The ability to form ordered structures through self-assembly is a key feature in the development of functional organic materials, including liquid crystals, organic semiconductors, and porous materials for storage and separation. The specific substitution pattern of this compound offers a unique handle to control these intermolecular interactions and thus to engineer the properties of the resulting supramolecular materials.

Future Directions and Emerging Research Avenues for 5 Amino 3 6 Methoxy 2 Pyridyl Isoxazole

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has evolved significantly, but the development of methodologies tailored for complex structures like 5-Amino-3-(6-methoxy-2-pyridyl)isoxazole remains a critical objective. Traditional methods for creating substituted isoxazoles can be lengthy and may rely on harsh conditions or toxic solvents. mdpi.com Future research should focus on creating more efficient, sustainable, and regioselective synthetic routes.

Emerging strategies that could be adapted for this compound include:

Microwave-Assisted and Ultrasonic Synthesis : These techniques can dramatically reduce reaction times, improve yields, and align with the principles of green chemistry. mdpi.comnih.govrsc.org Ultrasound irradiation, for instance, has been used to create polysubstituted isoxazoles efficiently in aqueous media. mdpi.comrsc.org

Multi-Component Reactions (MCRs) : MCRs offer a streamlined approach to building molecular complexity in a single step from readily available starting materials, which could significantly simplify the synthesis of this compound and its analogues. tandfonline.comrsc.org

Metal-Free Cycloadditions : To avoid the cost, toxicity, and difficult removal of metal catalysts, developing metal-free synthesis pathways, such as those using 1,3-dipolar cycloaddition, is a key area of interest. rsc.orgresearchgate.net

Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters, leading to higher purity, easier scale-up, and increased safety, making it an attractive technology for producing isoxazole libraries. nih.gov

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
MethodologyKey AdvantagesPotential for this compoundReferences
Traditional CycloadditionWell-established and understood.Baseline method, but may lack efficiency and regioselectivity. nih.gov
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions.High potential for rapid optimization and library synthesis. nih.govrsc.org
Ultrasonic IrradiationEnergy efficient, eco-friendly (can use water as solvent), simple.Excellent green chemistry approach for sustainable production. mdpi.comtandfonline.com
Multi-Component ReactionsHigh atom economy, operational simplicity, rapid access to complexity.Ideal for creating diverse analogues by varying three or more inputs. rsc.org
Flow ChemistryPrecise control, enhanced safety, ease of scale-up.Suitable for large-scale, high-purity production for further studies. nih.gov

Deeper Mechanistic Insights into its Molecular Interactions and Biological Pathways

The isoxazole scaffold is present in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgnih.gov The specific combination of functional groups in this compound suggests it could interact with various biological targets, but its precise mechanism of action is unknown. nih.gov

Future research should aim to:

Identify Biological Targets : Employ techniques like affinity chromatography and proteomics to pull down and identify specific protein binding partners.

Elucidate Binding Modes : Utilize structural biology methods such as X-ray crystallography and cryo-electron microscopy to resolve the three-dimensional structure of the compound bound to its target. This provides invaluable information for structure-based drug design. nih.gov

Computational Modeling : Perform molecular docking and molecular dynamics (MD) simulations to predict and analyze the compound's interactions with potential targets at an atomic level. nih.gov These in silico methods can help rationalize structure-activity relationships (SAR) and guide the design of more potent analogues. researchgate.net

Map Biological Pathways : Once a target is confirmed, cellular and molecular biology techniques can be used to map the downstream signaling pathways affected by the compound, revealing its ultimate effect on cellular function.

Table 2: Potential Biological Targets for Isoxazole-Based Compounds
Target ClassExamplePotential Therapeutic AreaReferences
EnzymesCarbonic Anhydrase, Topoisomerase, COX-2Anticancer, Anti-inflammatory nih.govresearchgate.netmdpi.com
KinasesVarious protein kinasesAnticancer researchgate.net
ReceptorsAMPA Receptor, Estrogen Receptor α (ERα)Neurodegenerative Diseases, Anticancer nih.govresearchgate.net
Structural ProteinsTubulinAnticancer researchgate.net

Exploration of Unconventional Applications in Chemical Biology or Materials Science

While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique properties of the isoxazole ring open doors to other scientific fields. researchgate.net The weak N-O bond, for example, can be cleaved under specific conditions, making isoxazoles useful as synthetic intermediates. nih.govresearchgate.net

Future research should explore:

Chemical Biology Tools : The structure of this compound could be modified to create molecular probes. For example, the addition of a fluorophore could allow it to be used for imaging biological processes, while its bifunctional nature could enable its use as an unnatural amino acid in peptide synthesis. mdpi.com

Materials Science : Isoxazole derivatives have found applications as dyes, high-temperature lubricants, and components of liquid crystals and semiconductors. researchgate.net Research could investigate the potential of this compound or its polymers in organic electronics or as functional additives in advanced materials.

Table 3: Potential Unconventional Applications
FieldPotential ApplicationRelevant PropertiesReferences
Chemical BiologyFluorescent Probes, Bioorthogonal TagsModifiable scaffold, potential for specific biological interactions. mdpi.com
Peptide ChemistryUnnatural Amino AcidContains amino and aromatic ring functionalities. mdpi.com
Materials ScienceOrganic Semiconductors, DyesAromatic heterocyclic system, potential for polymerization. mdpi.comresearchgate.net
AgrochemicalsHerbicides, Insecticides, FungicidesIsoxazole core is present in many commercial agrochemicals. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning for Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and molecular design. nih.gov Applying these computational tools to this compound could dramatically accelerate its development.

Key AI/ML applications include:

De Novo Design : Using generative models, researchers can design novel analogues of the parent compound that are optimized for specific properties, such as higher binding affinity or improved metabolic stability.

Predictive Modeling : ML algorithms can be trained on existing chemical data to build models that predict a compound's biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. researchgate.net This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net

Retrosynthesis Prediction : AI-powered tools can analyze a target molecule and propose efficient synthetic pathways, saving considerable time and resources in the lab.

Table 4: Role of AI/ML in the Development Pipeline
Development StageAI/ML ApplicationExpected OutcomeReferences
Hit IdentificationHigh-Throughput Virtual ScreeningRapid identification of initial lead compounds. nih.govresearchgate.net
Lead OptimizationGenerative Models, QSAR/ADMET PredictionDesign of potent, selective, and drug-like candidates. researchgate.net
Synthesis PlanningRetrosynthesis AlgorithmsEfficient and novel synthetic routes. nih.gov
Clinical TrialsPredictive models for trial outcomesImproved success rates and reduced costs. nih.gov

Collaborative Research Strategies across Disciplines to Advance Understanding

The complexity of modern chemical and biological research necessitates a departure from siloed approaches. The advancement of this compound from a compound of interest to a validated tool or therapeutic requires a deeply collaborative strategy. rsc.orgnih.gov

An effective collaborative model would involve:

Synthetic and Medicinal Chemists : To synthesize the compound and its derivatives and to analyze structure-activity relationships. rsc.org

Computational Scientists : To perform molecular modeling, run AI/ML algorithms for design and prediction, and manage large datasets. nih.gov

Biologists and Pharmacologists : To conduct in vitro and in vivo assays, identify targets, and elucidate mechanisms of action.

Materials Scientists : To explore non-pharmaceutical applications and characterize the compound's physical properties.

Academic-Industry Partnerships : Such collaborations can bridge the gap between basic research and practical application, providing access to specialized technologies, compound libraries, and expertise in navigating the development pipeline. rsc.orgnih.gov

Table 5: Interdisciplinary Contributions to Compound Research
DisciplineKey ContributionCollaborates With
Organic ChemistrySynthesis, purification, and analogue creation.All disciplines
Computational ChemistryMolecular modeling, AI-driven design, data analysis.Organic Chemistry, Biology
Pharmacology/BiologyBiological screening, target validation, pathway analysis.Organic Chemistry, Computational Chemistry
Materials SciencePhysical property characterization, device integration.Organic Chemistry

By pursuing these integrated and forward-looking research avenues, the scientific community can systematically uncover and exploit the full potential of this compound, paving the way for innovations in medicine, chemical biology, and materials science.

Q & A

Q. What synthetic routes are commonly used to prepare 5-amino-3-(6-methoxy-2-pyridyl)isoxazole, and how do reaction conditions influence product selectivity?

Answer: The synthesis of amino-substituted isoxazoles often involves cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl precursors. For example, 5-aminoisoxazoles can be synthesized via reactions of dicyanopyrroles with hydroxylamine in methanol, while 3-aminoisoxazoles require carbamoylcyanopyrroles and hydroxylamine under basic conditions (e.g., aqueous NaOH) . Selectivity depends on the substituents’ electronic and steric effects, as well as pH and solvent polarity. IR spectroscopy (e.g., conjugated ester CO at 1660 cm⁻¹) and X-ray crystallography are critical for confirming regioselectivity and tautomeric forms .

Q. How is the structural integrity of this compound confirmed in experimental studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD studies of analogous compounds (e.g., 5-amino-3-(4-pyridyl)isoxazole) reveal bond lengths (mean σ(C–C) = 0.002 Å) and angles consistent with isoxazole-pyridine conjugation. Additional techniques include:

  • IR spectroscopy : Detects functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹).
  • NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₃O₂) .

Advanced Research Questions

Q. What mechanistic challenges arise in reactions involving this compound as a 1,3-binucleophile?

Answer: The compound’s dual nucleophilic sites (NH₂ and pyridyl nitrogen) can lead to competing reaction pathways. For instance, reactions with β-ketoesters may yield isoxazolopyrimidines via cyclocondensation (as seen in 3-amino-5-phenylisoxazole derivatives) . However, the methoxy group’s electron-donating effect on the pyridine ring may stabilize intermediates, altering regioselectivity. Computational studies (e.g., DFT) are recommended to map transition states and predict dominant pathways .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer: Contradictions often arise from tautomerism or ring-opening reactions. For example:

  • Tautomerism : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers).
  • Ring-opening : Monitor reactions via LC-MS to detect intermediates (e.g., hydrazine-induced pyrazole formation in ketone reactions) .
  • Ambiguities in regiochemistry : Combine SC-XRD with 2D NMR (e.g., NOESY) to resolve substituent positioning .

Q. What computational methods are suitable for predicting the reactivity and pharmacological potential of this compound?

Answer:

  • Molecular docking : Screen against biological targets (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina.
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • MD simulations : Assess stability in aqueous environments (e.g., RMSD plots over 100 ns trajectories) .

Key Considerations for Experimental Design

  • Solvent effects : Methanol enhances nucleophilicity of hydroxylamine, while aqueous NaOH promotes carbamoyl group activation .
  • Thermal cyclization : Heating at 120°C in toluene facilitates isoxazolopyrimidine formation .
  • Handling instability : Store aminoisoxazoles under inert gas to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.